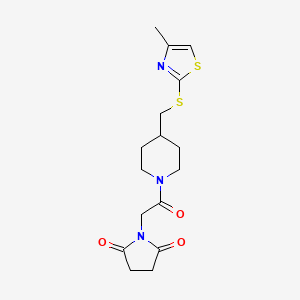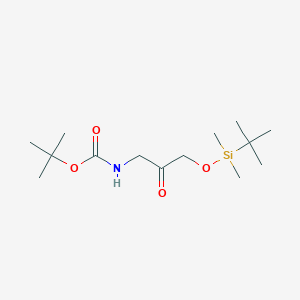
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a tetrazole, an oxadiazole, and a piperazine. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Piperazines are organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings are likely to influence the overall shape and properties of the molecule. The presence of multiple nitrogen atoms could also result in a variety of potential hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various reactions such as substitutions and reductions . The oxadiazole ring is generally stable but can participate in electrophilic substitution reactions . The piperazine ring can undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the compound being a base. The compound is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .科学的研究の応用
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of heterocyclic compounds, highlighting the versatility of these molecules in chemical synthesis. For example, compounds with complex heterocyclic structures have been synthesized and analyzed for their crystal structures and conformational dynamics, providing a foundation for understanding their chemical properties and potential applications in materials science and pharmaceutical research (Huang et al., 2021).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal properties of novel pyridine derivatives, indicating the potential of heterocyclic compounds in developing new therapeutic agents. For instance, novel pyrazole and isoxazole derivatives have been synthesized and demonstrated to exhibit significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Sanjeeva et al., 2022).
Antiviral and Anticancer Potential
Additionally, some studies have investigated the antiviral and anticancer potential of heterocyclic compounds, aiming to develop new therapeutic options for these diseases. For example, novel pyrrolidinone derivatives have been evaluated for their anticancer activities, highlighting the therapeutic potential of such compounds in oncology research (Gouhar & Raafat, 2015).
将来の方向性
特性
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2/c1-14-23-19(24-31-14)16-5-6-18(21-12-16)27-7-9-28(10-8-27)20(30)15-3-2-4-17(11-15)29-13-22-25-26-29/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMYRWNDMCDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

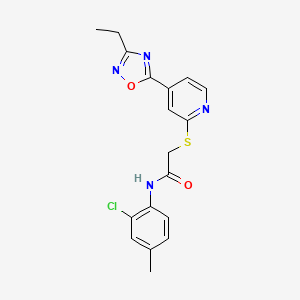

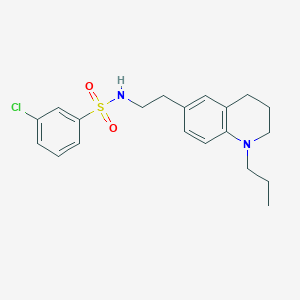
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)
![1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2669387.png)
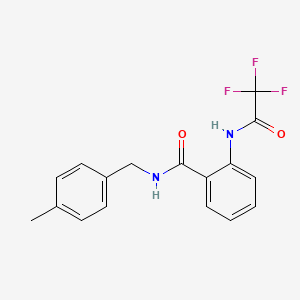
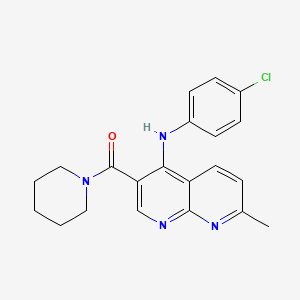
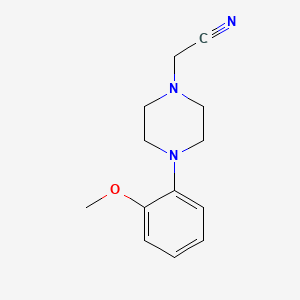

![N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2669395.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2669397.png)
![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)
